molecular formula C20H19N3O4 B12117765 Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B12117765
M. Wt: 365.4 g/mol
InChI Key: COVNNLLUWAZWMS-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido-benzimidazole core substituted with a 3,4-dihydroxyphenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 2.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O4/c1-3-27-19(26)17-11(2)21-20-22-13-6-4-5-7-14(13)23(20)18(17)12-8-9-15(24)16(25)10-12/h4-10,18,24-25H,3H2,1-2H3,(H,21,22)

InChI Key

COVNNLLUWAZWMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=C(C=C4)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate, followed by cyclization with guanidine to form the pyrimido[1,2-a]benzimidazole core. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to various reduced forms of the benzimidazole ring.

Scientific Research Applications

Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s structural analogs differ primarily in the substituents at position 4 of the pyrimido-benzimidazole core. Key examples include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight logP Key Features
Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 3,4-Dihydroxyphenyl Likely C₂₂H₂₁N₃O₅ ~407.42* ~2.5† High polarity, hydrogen-bond donors (2 OH groups), potential antioxidant activity
Ethyl 4-(2,3,4-trimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2,3,4-Trimethoxyphenyl C₂₃H₂₅N₃O₅ 423.47 4.1688 Lipophilic (methoxy groups), reduced solubility in aqueous media
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)-pyrimido[1,2-a]benzimidazole-3-carboxylate 4-Nitrophenyl C₂₂H₁₆F₃N₄O₄ 481.39 ~3.8‡ Electron-withdrawing groups (NO₂, CF₃), potential kinase inhibition
Ethyl 4-(4-pyridinyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 4-Pyridinyl C₂₁H₂₀N₄O₂ 384.41 ~1.9‡ Basic pyridine ring, improved water solubility

*Estimated based on structural similarity to .
†Predicted using fragment-based methods (hydroxyl groups reduce logP vs. methoxy).
‡Estimated from substituent contributions.

Key Observations:
  • Polarity and Solubility : The 3,4-dihydroxyphenyl substituent increases polarity and hydrogen-bonding capacity compared to methoxy () or nitro/trifluoromethyl groups (–7). This enhances aqueous solubility but reduces membrane permeability .

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